molecular formula C6H16Cl2N2O2 B1602555 DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride CAS No. 284664-87-5

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride

Cat. No. B1602555
CAS RN: 284664-87-5
M. Wt: 227.16 g/mol
InChI Key: JBBURJFZIMRPCZ-VHGLFXLXSA-N
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Description

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is a labelled form of DL-Lysine 2HCl . Lysine is an essential amino acid obtained from red meats and fish . It has a linear formula of H2N(CD2)4CH(NH2)CO2H·2HCl .


Molecular Structure Analysis

The molecular structure of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is represented by the linear formula H2N(CD2)4CH(NH2)CO2H·2HCl . The molecular weight is 227.16 .


Chemical Reactions Analysis

While specific chemical reactions involving DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride are not detailed in the search results, it is known that stable isotope-labeled compounds can be used for studying the structure, reaction mechanism, and reaction kinetics of compounds .


Physical And Chemical Properties Analysis

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is a solid with a melting point of 190°C .

Scientific Research Applications

Proteomics Research

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride: is utilized in proteomics to study protein interactions and structures. The deuterated lysine allows for mass spectrometry-based quantitative proteomics, where it serves as an internal standard for accurate quantification .

Metabolic Pathway Analysis

Researchers employ this compound in metabolic pathway analysis. The stable isotope labeling enables the tracking of metabolic pathways in vivo, providing insights into the metabolic processes within organisms .

Environmental Pollutant Standards

In environmental science, DL-Lysine-d8 dihydrochloride is used as a standard for the detection of pollutants. Its stable isotopic label helps in identifying and quantifying pollutants in air, water, soil, and food samples .

Drug Development

The compound’s isotopic purity makes it valuable in drug development, particularly in pharmacokinetic studies. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals .

Chemical Synthesis

In synthetic chemistry, DL-Lysine-d8 dihydrochloride is used for the preparation of labeled compounds. Its deuterium atoms can be incorporated into a variety of molecules, aiding in reaction mechanism studies .

Nuclear Magnetic Resonance (NMR) Spectroscopy

This deuterated compound is also significant in NMR spectroscopy. It provides a non-radioactive way to trace the incorporation of lysine into larger biomolecules, enhancing the resolution of NMR spectra .

Structural Biology

Structural biologists use DL-Lysine-d8 dihydrochloride to study protein folding and conformational changes. The deuteration reduces the incoherent neutron scattering, which is beneficial for neutron crystallography .

Nutritional Studies

Lastly, in nutritional science, the compound is used to investigate lysine metabolism and its role in human and animal nutrition. It helps in determining the bioavailability and utilization of lysine in diets .

properties

IUPAC Name

2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-VHGLFXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583942
Record name (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride

CAS RN

284664-87-5
Record name (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
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DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
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DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
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DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
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DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
Reactant of Route 6
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride

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